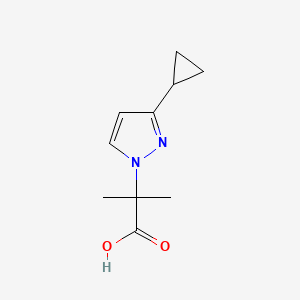

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid (CPP) is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of ibuprofen, a commonly used pain reliever. CPP has been found to have unique properties that make it a promising candidate for use in various research applications.

Applications De Recherche Scientifique

Degradation Studies and Structural Insights

- The degradation of ciprofibrate, which contains a structural unit similar to 2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid, has been extensively studied, revealing insights into the structural transformations under various conditions. These studies contribute to understanding the stability and degradation pathways of structurally related compounds (Dulayymi et al., 1993).

Chemical Synthesis and Modifications

- The synthesis of cyclopropene and cyclopropane esters, which are structurally related to the compound of interest, has been reported. These synthetic pathways are crucial for developing inhibitors of mycolic acid biosynthesis, highlighting the compound's potential utility in biochemistry and medicinal chemistry (Hartmann et al., 1994).

Catalysis and Peptide Synthesis

- The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid phase has been utilized to synthesize [1,2,3]-triazoles, a structural motif related to the compound . This methodology showcases the compound's potential role in facilitating complex chemical transformations (Tornøe et al., 2002).

Catalytic Ring-Opening Reactions

- The Lewis acid-catalyzed ring-opening of activated cyclopropanes, a structural feature present in the compound, is a critical reaction in synthetic chemistry, finding applications in the synthesis of various pharmacologically active molecules (Lifchits & Charette, 2008).

Heterocyclic Compound Synthesis

- The use of 2-arylhydrazononitriles, structurally related to the compound of interest, in synthesizing a wide variety of heterocyclic substances demonstrates the compound's potential in the synthesis of diverse bioactive molecules (Behbehani et al., 2011).

Toxicity Studies and Derivative Synthesis

- The synthesis and acute toxicity studies of derivatives related to the compound highlight its potential relevance in pharmaceutical research and development (Salionov, 2015).

Flow Reactor Utilization in Synthesis

- The safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor for synthesizing tetrazoles and acylamides indicate the compound's utility in streamlining complex chemical synthesis processes (Gutmann et al., 2012).

Propriétés

IUPAC Name |

2-(3-cyclopropylpyrazol-1-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,9(13)14)12-6-5-8(11-12)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUQYXGLCVMFLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=CC(=N1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2633171.png)

![2-(2,2-Diphenylacetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633172.png)

amino}oxolan-3-ol](/img/structure/B2633173.png)

![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2633180.png)

![benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2633182.png)

![1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2633187.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2633191.png)